molecular formula C27H39NO6 B1407912 1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate CAS No. 949588-03-8

1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate

Cat. No.: B1407912
CAS No.: 949588-03-8
M. Wt: 473.6 g/mol
InChI Key: ZFQZNKHKXYJIKF-UHFFFAOYSA-N
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Description

1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate is a synthetic compound with the molecular formula C27H39NO6 and a molecular weight of 473.6 g/mol

Scientific Research Applications

1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems or as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Preparation Methods

The synthesis of 1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate typically involves the esterification of hexadecanedioic acid with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group, forming new compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Benzyl 16-(2,5-dioxopyrrolidin-1-YL) hexadecanedioate can be compared with other similar compounds, such as:

    1-tert-Butyl 16-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate: This compound has a similar structure but with a tert-butyl group instead of a benzyl group, which may result in different chemical properties and reactivity.

    2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 16-O-(2,5-dioxopyrrolidin-1-yl) hexadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO6/c29-24-20-21-25(30)28(24)34-27(32)19-15-10-8-6-4-2-1-3-5-7-9-14-18-26(31)33-22-23-16-12-11-13-17-23/h11-13,16-17H,1-10,14-15,18-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQZNKHKXYJIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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